3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid
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Overview
Description
3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid is a complex organic compound featuring a pyrimido[1,2-b]indazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimido[1,2-b]indazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and a ketone or aldehyde under acidic or basic conditions.
Fluorination: Introduction of the fluorine atom at the 10th position can be carried out using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methylation: The methyl group at the 2nd position can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.
Oxidation: The ketone functionality at the 4th position can be introduced through oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Propanoic Acid Side Chain Addition: The propanoic acid side chain can be added through a nucleophilic substitution reaction involving a suitable halide precursor and a carboxylate source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC, DMP, or KMnO₄.
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its indazole core, which is known to interact with various biological targets. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the compound, making it a promising candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid would depend on its specific biological target. Generally, compounds with an indazole core can interact with enzymes, receptors, or nucleic acids, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like indazole-3-carboxylic acid and its derivatives.
Fluorinated Heterocycles: Compounds such as 4-fluoroindole and 5-fluoropyrimidine.
Uniqueness
3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid is unique due to its specific substitution pattern, which combines the properties of fluorinated compounds and indazole derivatives. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O3/c1-7-8(5-6-11(19)20)14(21)18-13(16-7)12-9(15)3-2-4-10(12)17-18/h2-4,17H,5-6H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZYEQFLGVRQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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